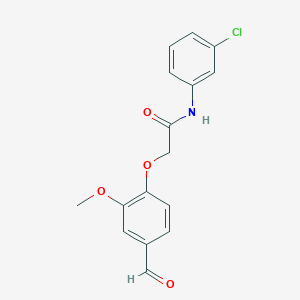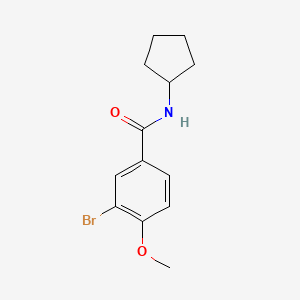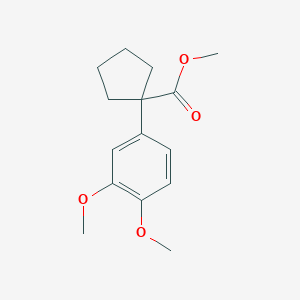
N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
“N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide” is a compound involved in the synthesis of various derivatives with potential biological activities. The structural framework of this compound serves as a precursor for developing diverse chemical entities.
Synthesis Analysis
The compound is synthesized through various methods, including one-pot pseudo three-component reactions, interaction with cyanoacetamide scaffolds, and reactions with aromatic aldehydes. These processes yield various derivatives that further undergo cyclization and other reactions to form novel compounds with potential applications in different fields, including medicinal chemistry and agriculture (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of derivatives of “this compound” has been elucidated using various spectroscopic methods. The confirmation of structures is critical to understanding the compound's chemical properties and potential applications. The geometry of the molecules derived from this compound influences their reactivity and interaction with biological targets (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
This compound is used in synthesizing a variety of chemical entities, such as bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. These reactions typically involve interactions with different reagents under various conditions, leading to a wide range of products with distinct chemical properties. The diversity in the chemical reactions showcases the compound's versatility in chemical synthesis (Arafat et al., 2022).
Scientific Research Applications
Insecticidal Agents
N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and its derivatives have been investigated for their potential as insecticidal agents. One study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis, revealing that some compounds exhibited excellent insecticidal results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has been conducted on 2-(substituted phenoxy) acetamide derivatives, including this compound, for their potential anticancer, anti-inflammatory, and analgesic properties. One study found that derivatives with halogens on the aromatic ring showed significant anticancer and anti-inflammatory activity (Rani et al., 2014).
Antioxidant Activity
Some derivatives of this compound have been synthesized and evaluated for their antioxidant properties. A study found that certain compounds at specific concentrations possess antioxidant activity comparable to that of ascorbic acid (Nguyen et al., 2021).
Photovoltaic Efficiency Modeling
A study involving the synthesis of this compound derivatives explored their potential in photovoltaic applications. The compounds were evaluated for their light harvesting efficiency and ability to be used as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Anti-Mycobacterial Agents
Derivatives of this compound have been assessed for their anti-mycobacterial activities. A study synthesized phenoxy acetic acid derivatives and evaluated their effectiveness against Mycobacterium tuberculosis (Yar et al., 2006).
Conformational and Structural Studies
The compound and its derivatives have been subjects of structural and conformational studies. Investigations include the study of crystal structures and hydrogen bonding capabilities of various derivatives, contributing to the understanding of their molecular properties and interactions (Gowda et al., 2007).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15-7-11(9-19)5-6-14(15)22-10-16(20)18-13-4-2-3-12(17)8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCLGAODIMRHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)
![N-benzyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5864639.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)


methanone](/img/structure/B5864672.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)
![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)
![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)